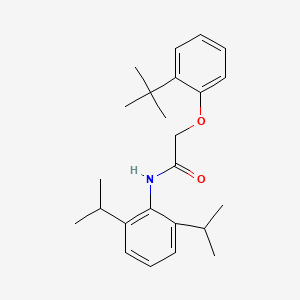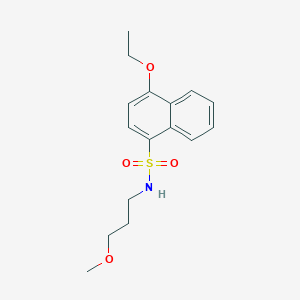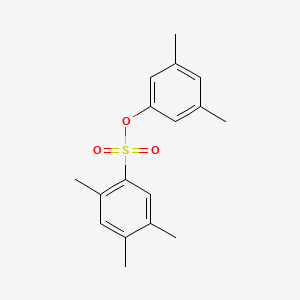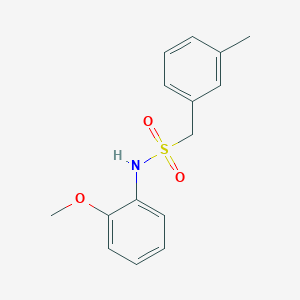![molecular formula C16H22ClNO3 B4739740 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4739740.png)
4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine
説明
4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine, also known as CM-10, is a synthetic compound that belongs to the class of phenoxyalkyl morpholines. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine is not fully understood. However, it is believed to act as a potent agonist for GPCRs. It binds to the receptor and activates the downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects:
4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors. It has also been shown to regulate glucose metabolism and to improve insulin sensitivity in diabetic mice. Additionally, it has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high affinity for GPCRs. It is also stable and can be stored for long periods of time. However, it has some limitations, such as its potential toxicity and the lack of information on its long-term effects.
将来の方向性
There are several future directions for the research on 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine. One potential direction is the development of new drugs based on 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine for the treatment of various diseases. Another direction is the investigation of its potential use as a tool for the study of protein-protein interactions. Additionally, further research is needed to fully understand its mechanism of action and its long-term effects on the body.
In conclusion, 4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine is a synthetic compound that has potential applications in various fields of scientific research. Its unique properties and potential applications make it an important tool for the investigation of various diseases and cellular processes. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
科学的研究の応用
4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine is widely used in scientific research due to its potential applications in various fields. It has been used as a ligand for the study of G protein-coupled receptors (GPCRs) and as a tool for the investigation of protein-protein interactions. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-12-10-14(11-13(2)16(12)17)21-7-3-4-15(19)18-5-8-20-9-6-18/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATJQCFJOANVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chloro-3,5-dimethylphenoxy)butanoyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-sec-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4739671.png)
![1-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4739678.png)
![3-cyclopropyl-4-(difluoromethyl)-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4739686.png)
![3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4739692.png)
![N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4739701.png)
![4-fluoro-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4739705.png)

![methyl 2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4739722.png)



![{2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4739757.png)
![2,5-bis[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4739758.png)